1-(Thiazol-2-yl)cyclobutanol
Overview
Description
1-(Thiazol-2-yl)cyclobutanol is a compound that features a thiazole ring attached to a cyclobutanol moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry . The cyclobutanol group adds a unique structural aspect, potentially influencing the compound’s reactivity and interactions.
Mechanism of Action
Target of Action
For instance, thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with a variety of biological targets and induce changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, they can affect the arachidonic acid (AA) cascade, which is involved in inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(Thiazol-2-yl)cyclobutanol.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)cyclobutanol typically involves the formation of the thiazole ring followed by its attachment to the cyclobutanol moiety. One common method includes the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with cyclobutanol under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Thiazol-2-yl)cyclobutanone.
Reduction: this compound derivatives with reduced thiazole ring.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)cyclobutanol has several applications in scientific research:
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many biologically active molecules.
Cyclobutanol: A simple alcohol with a four-membered ring structure.
1-(Thiazol-2-yl)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclobutanol.
Uniqueness: 1-(Thiazol-2-yl)cyclobutanol is unique due to the combination of the thiazole ring and cyclobutanol moiety, which may confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVAUUDEBFFNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514526 | |
Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362718-83-0 | |
Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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